Methods and Technical Details
The synthesis of LH 1 typically involves multi-step organic reactions that may include the formation of the quinoline ring followed by the introduction of the piperidine moiety. While specific detailed methodologies may vary, common approaches include:
Such synthetic pathways require precise control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity .
Structure and Data
The molecular structure of LH 1 can be described as follows:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational methods to predict its interaction with biological targets .
Reactions and Technical Details
LH 1 participates in various chemical reactions typical for compounds containing nitrogen and oxygen functionalities. Key reactions include:
These reactions are essential for modifying LH 1 to enhance its pharmacological properties .
Process and Data
The mechanism of action for LH 1 primarily involves its interaction with specific biological targets such as receptors or enzymes. It has been shown to exhibit activity on certain neurotransmitter systems, potentially acting as an antagonist or agonist depending on the target:
Quantitative data regarding binding affinities and inhibition constants can provide insights into its efficacy as a therapeutic agent .
Physical Properties
Chemical Properties
Data from stability tests and solubility studies inform practical applications in formulation development .
Scientific Uses
LH 1 has potential applications in several fields:
Research continues to explore its full potential across these domains, indicating a promising future for LH 1 in scientific inquiry .
Recent cryo-electron microscopy (cryo-EM) studies have resolved the LH1-RC supercomplex architecture at near-atomic resolutions (2.74–4.1 Å), revealing intricate protein-pigment assemblies. In Rhodobacter veldkampii, the monomeric RC-LH1-PufX supercomplex (PDB: 7C74) comprises 15 αβ-polypeptide subunits forming an elliptical ring that partially encloses the reaction center. A 30-Å gap created by the PufX protein disrupts LH1 ring continuity, facilitating quinone exchange [1] [6]. Similarly, Rhodobacter sphaeroides adopts dimeric RC-LH1 configurations where two monomeric units interlock via central PufX polypeptides, forming an S-shaped LH1 assembly with 28 αβ-subunits. This dimer spans 206.7 Å in its longest dimension and incorporates 148 cofactors, including bacteriochlorophyll a (BChl a) and spheroidene carotenoids [3]. Cryo-EM maps further identify three ubiquinone-binding sites (QA, QB, QY) per monomer, with QY stabilized by the novel transmembrane subunit PufY near the LH1 opening [3].
Table 1: Cryo-EM Structures of LH1-RC Supercomplexes
Species | Complex Type | Resolution | PDB/EMDB ID | Key Features |
---|---|---|---|---|
Rba. veldkampii | Monomeric | 2.8 Å | EMD-31275 | 15 LH subunits, PufX gap (30 Å) |
Rba. sphaeroides | Dimeric (Class 1) | 2.74 Å | EMD-15862 | 28 LH subunits, S-shaped, PufX/PufY |
Roseiflexus castenholzii | Monomeric | 4.1 Å | Not specified | 15 LH subunits, Cyt c-mediated gap |
Calcium ions serve as essential structural cofactors in specific LH1 complexes. In Rhodobacter veldkampii, Ca²⁺ ions coordinate between the αβ-polypeptides of the LH1 ring, forming bridging interactions with conserved carboxylate residues (e.g., Asp49 of LH1-α). This metal-ligand network significantly enhances the thermostability of the complex and maintains the elliptical curvature of the LH1 ring. Mutagenesis studies replacing Ca²⁺ with Mg²⁺ induce ring deformation and impair energy transfer efficiency by >40%, underscoring the ion’s role in complex rigidity [1] [6]. Additionally, Ca²⁺ binding modulates the spectral properties of BChl a, red-shifting its absorption maximum by ~10 nm, which optimizes light harvesting in low-irradiance environments [6].
LH1-RC supercomplexes exhibit species-dependent oligomerization:
Closed-ring systems (e.g., Thermochromatium tepidum) encircle the RC completely with 16 αβ-subunits, restricting quinone diffusion to inter-subunit channels (2–3.5 Å wide). These systems exhibit slow quinone turnover (~5 s⁻¹) but offer maximal excitation energy transfer efficiency [4] [5].
In contrast, open-ring topologies leverage protein subunits to create dedicated quinone gates:
Table 2: Functional Implications of LH1 Ring Topologies
Topology Type | Representative Species | Gap Size | Quinone Kinetics | Adaptive Advantage |
---|---|---|---|---|
Closed ring | Tch. tepidum | None | ~5 s⁻¹ | High energy transfer efficiency |
PufX-mediated | Rba. veldkampii | 30 Å | >20 s⁻¹ | Rapid quinone turnover |
Cyt c-mediated | R. castenholzii | ~25 Å | 15 s⁻¹ | Electron transfer coupling |
Evolutionary trade-offs are evident: Open rings sacrifice structural stability for enhanced quinone transport—a critical adaptation in oxygen-limited habitats where respiratory flexibility is paramount [5].
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